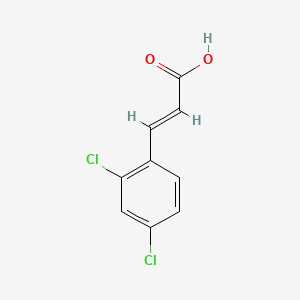

2,4-Dichlorocinnamic acid

描述

2,4-Dichlorocinnamic acid, also known as 3-(2,4-Dichlorophenyl)-2-propenoic acid, is an organic compound with the molecular formula C9H6Cl2O2. It is a derivative of cinnamic acid, where two chlorine atoms are substituted at the 2nd and 4th positions of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

准备方法

Synthetic Routes and Reaction Conditions: 2,4-Dichlorocinnamic acid can be synthesized through the condensation of 2,4-dichlorobenzaldehyde with malonic acid in the presence of piperidine as a catalyst. The reaction is typically carried out in pyridine under reflux conditions for several hours. After the reaction, the mixture is cooled and poured into ice-cold aqueous hydrochloric acid to precipitate the product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar condensation reactions with optimized conditions to maximize yield and purity.

化学反应分析

Knoevenagel Condensation

This method involves the reaction of 2,4-dichlorobenzaldehyde with malonic acid in the presence of boron tribromide (BBr₃) and bases like 4-DMAP/pyridine. Optimal conditions include N-methylpyrrolidone (NMP) as a solvent at 180–190°C , achieving an 80% yield after recrystallization .

| Entry | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1 | DMSO | 160–170 | 35 |

| 2 | DMF | 140–150 | 27 |

| 3 | NMP | 180–190 | 80 |

Photodimerization

UV irradiation induces a solid-state [2+2] cycloaddition , forming a cyclobutane dimer. Single-crystal X-ray diffraction studies reveal heterogeneous reaction kinetics , where dimerization disrupts long-range crystallinity . This reaction is irreversible and solvent-free, making it relevant for photoresponsive materials.

Derivatization into Hydroxamic Acids

The carboxylic acid group reacts with hydroxylamine to form 2,4-dichlorocinnamic hydroxamic acid , a potent inhibitor of botulinum neurotoxin A (BoNT/A). In vivo studies show 16% survival rates in mice challenged with BoNT/A at 1 mM doses .

| Derivative | AChE Inhibition (%) | BChE Inhibition (%) |

|---|---|---|

| 2,4-Dichloro analog | 34.79 ± 2.23 | 58.21 ± 2.09 |

Esterification Reactions

Esterification with alcohols like (−)-borneol produces bioactive derivatives. For example, 2,4-dichlorocinnamic acid bornyl ester exhibits antileishmanial activity (IC₅₀ = 44.5 μM against L. major) .

| Ester Derivative | Reaction Yield (%) | Melting Point (°C) |

|---|---|---|

| Bornyl ester | 85 | 90–92 |

Thermal Isomerization

Heating induces cis-trans isomerization , though equilibrium favors the trans-isomer. Studies on non-chlorinated cinnamic acids suggest similar behavior for 2,4-dichloro derivatives, with isomerization rates dependent on temperature .

科学研究应用

Biological Applications

1. Antimicrobial Activity

DCA has shown potential antimicrobial properties. In a study evaluating various synthesized compounds for their activity against gram-positive bacteria and mycobacteria, derivatives of DCA were assessed for their efficacy. The results indicated that certain modifications to the DCA structure enhanced its antibacterial activity .

2. Antileishmanial Activity

Research has indicated that DCA derivatives exhibit activity against Leishmania major, a parasite responsible for leishmaniasis. Compounds derived from DCA were tested for their ability to inhibit the growth of Leishmania promastigotes and amastigotes. Some derivatives demonstrated significant antileishmanial effects with low cytotoxicity towards mammalian cells .

3. Neuroprotective Effects

In an investigation of neuroprotective agents against botulinum neurotoxin (BoNT) exposure, DCA was evaluated alongside other compounds. It was found to extend survival times in murine models challenged with lethal doses of BoNT, suggesting its potential as a therapeutic agent in neuroprotection .

Environmental Applications

1. Biodegradation Studies

DCA's role in environmental science is notable, particularly concerning its biodegradation by microbial strains. Studies have identified fungi capable of degrading DCA and related phenoxyacetic acids in contaminated soils. These findings are crucial for developing bioremediation strategies to clean up environments affected by herbicides like 2,4-D .

Case Studies

作用机制

The mechanism of action of 2,4-Dichlorocinnamic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

相似化合物的比较

Cinnamic Acid: The parent compound without chlorine substitutions.

3,4-Dichlorocinnamic Acid: A similar compound with chlorine atoms at the 3rd and 4th positions.

2,4-Dichlorophenylacetic Acid: A structurally related compound with a different functional group.

Uniqueness: 2,4-Dichlorocinnamic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms enhances its reactivity and potential for various applications compared to its non-chlorinated counterparts .

生物活性

2,4-Dichlorocinnamic acid (DCCA) is a derivative of cinnamic acid, characterized by its two chlorine substituents at the 2 and 4 positions on the phenyl ring. This compound has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. This article explores the biological activity of DCCA, supported by data tables and relevant case studies.

- Chemical Formula : C₉H₆Cl₂O₂

- Molecular Weight : 203.05 g/mol

- CAS Number : 688026

1. Antimicrobial Activity

DCCA exhibits significant antimicrobial properties. In a study evaluating various cinnamic acid derivatives, DCCA demonstrated effective inhibition against several bacterial strains, particularly Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for DCCA were reported to be low, indicating its potential as an antimicrobial agent.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| DCCA | Staphylococcus aureus | 16 |

| Escherichia coli | 32 | |

| Pseudomonas aeruginosa | 64 |

2. Anticancer Activity

DCCA has been studied for its anticancer effects on various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and SKOV-3 (ovarian cancer). The compound showed promising results in inhibiting cell proliferation and inducing apoptosis.

In a series of experiments, the IC₅₀ values for DCCA against different cancer cell lines were determined:

| Cell Line | IC₅₀ (µg/mL) |

|---|---|

| HeLa | 18.5 |

| MCF-7 | 15.3 |

| SKOV-3 | 22.1 |

The mechanism of action appears to involve the induction of reactive oxygen species (ROS), which leads to oxidative stress and subsequent cell death.

3. Antioxidant Activity

DCCA also exhibits antioxidant properties, which are crucial in combating oxidative stress-related diseases. In vitro assays demonstrated that DCCA scavenges free radicals effectively.

| Assay Type | DCCA Activity (%) |

|---|---|

| DPPH Scavenging | 85 |

| ABTS Scavenging | 78 |

| FRAP Assay | 0.45 mM FeSO₄ |

Case Study 1: Antimicrobial Efficacy

A study conducted by Lima et al. evaluated the antimicrobial efficacy of several cinnamic acid derivatives, including DCCA, against clinical strains of Staphylococcus aureus. The results indicated that DCCA significantly inhibited biofilm formation at concentrations as low as 16 µg/mL, showcasing its potential in treating infections caused by biofilm-forming bacteria .

Case Study 2: Anticancer Mechanisms

In another investigation focusing on the anticancer properties of DCCA, researchers observed that treatment with DCCA resulted in a marked increase in apoptosis in MCF-7 cells. This was associated with an upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

属性

IUPAC Name |

(E)-3-(2,4-dichlorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2O2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEBWABJHRAYGFW-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)Cl)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [MSDSonline] | |

| Record name | 2,4-Dichlorocinnamic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3446 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1201-99-6, 20595-45-3 | |

| Record name | 2,4-Dichlorocinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001201996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dichlorocinnamic acid, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020595453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20595-45-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52174 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-DICHLOROCINNAMIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2076 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-dichlorocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.509 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-2,4-Dichlorocinnamic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DICHLOROCINNAMIC ACID, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C09KK5D2T2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4-DICHLOROCINNAMIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2811 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2,4-Dichlorocinnamic acid interesting for solid-state chemistry research?

A1: this compound (2,4-DiClCA) is particularly intriguing for studying photochemical reactions in the solid state. It readily undergoes photodimerization, a reaction where two molecules combine upon UV light exposure. Interestingly, research has shown that 2,4-DiClCA dimerization in its crystal form is heterogeneous, meaning it doesn't proceed uniformly throughout the crystal lattice. [] This challenges the common assumption that solid-state reactions require maintained periodicity and highlights the complexity of predicting reactivity in crystals.

Q2: How does the chlorine substitution pattern in dichlorocinnamic acids affect their crystal packing and reactivity?

A2: Studies have revealed that the position of chlorine atoms in dichlorocinnamic acid derivatives significantly influences their crystal structures and, consequently, their photoreactivity. For example, 6-chloro-3,4-methylenedioxycinnamic acid tends to crystallize in the β-structure due to stabilizing Cl⋯Cl interactions. [] This structure is known to favor specific photodimerization pathways. When co-crystallized with this compound or 3,4-dichlorocinnamic acid, unique mixed crystals are formed, leading to the formation of different cyclobutane dimers upon UV irradiation. [] These findings highlight the potential of crystal engineering to control photochemical outcomes by manipulating halogen-halogen interactions.

Q3: Can you explain the concept of topochemical reactions in the context of this compound and its derivatives?

A3: Topochemical reactions, like the photodimerization of this compound derivatives, are controlled by the spatial arrangement of molecules within a crystal lattice. The crystal structure dictates which molecules are close enough to react when triggered by external stimuli, such as UV light. [] For instance, co-crystallization of 6-chloro-3,4-methylenedioxycinnamic acid with this compound results in a specific arrangement that leads to the formation of an unsymmetrical cyclobutane dimer upon UV irradiation. [] This control over reaction pathways through crystal engineering makes these systems valuable for synthesizing specific dimeric structures.

Q4: Has this compound been explored as a mechanistic probe for enzymatic reactions?

A4: While not directly used as a mechanistic probe for this compound itself, research on the enzyme TfdA, which degrades the structurally similar 2,4-dichlorophenoxyacetic acid (2,4-D), offers valuable insights. [] Phenylpropiolic acid, an acetylenic compound resembling the cinnamic acid scaffold, acts as a mechanism-based inactivator of TfdA. [] This finding suggests that similar inactivation strategies could be explored for enzymes interacting with this compound derivatives, potentially paving the way for novel herbicide development or enzymatic activity modulation.

Q5: Are there any computational studies investigating the properties or reactivity of this compound?

A5: While the provided abstracts don't explicitly mention computational studies on this compound, research suggests that large molecular motions, specifically a "pedal-like motion," are tolerated within crystals of certain dichlorocinnamic acid derivatives. [, ] These findings likely stem from a combination of experimental observations and computational modeling. Such studies are crucial for understanding the dynamic behavior of molecules within crystals and how these motions contribute to reactivity. They highlight the need for combining experimental and computational approaches to fully unravel the complexities of solid-state reactions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。